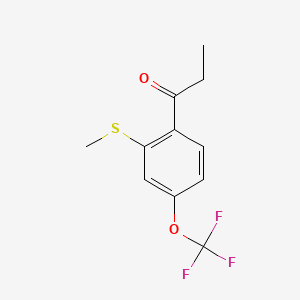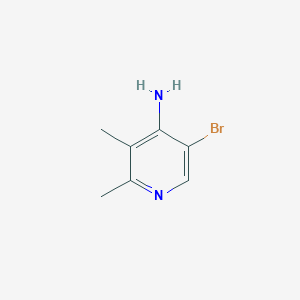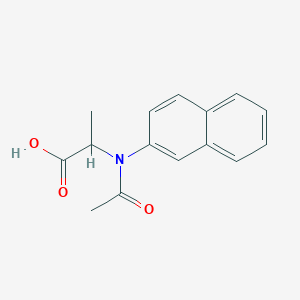
N-Acetyl-L-2-naphthylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-ACETYL-2-NAPHTHYLALANINE is a chiral amino acid derivative that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, making it distinct from other amino acids. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-ACETYL-2-NAPHTHYLALANINE typically involves the acetylation of 2-naphthylalanine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group.
Industrial Production Methods: On an industrial scale, the production of (S)-N-ACETYL-2-NAPHTHYLALANINE may involve more efficient catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of immobilized enzymes can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-N-ACETYL-2-NAPHTHYLALANINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced naphthylalanine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthylalanine derivatives.
Substitution: N-substituted naphthylalanine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-ACETYL-2-NAPHTHYLALANINE has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-N-ACETYL-2-NAPHTHYLALANINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring structure allows it to fit into hydrophobic pockets of proteins, influencing their activity. This compound can modulate enzymatic reactions by acting as a competitive inhibitor or substrate analog, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
(S)-N-ACETYL-2-NAPHTHYLALANINE can be compared with other naphthylalanine derivatives and chiral amino acids:
Similar Compounds: 2-Naphthylalanine, N-acetylphenylalanine, and N-acetyltryptophan.
Uniqueness: The presence of the naphthalene ring in (S)-N-ACETYL-2-NAPHTHYLALANINE provides unique hydrophobic interactions and steric effects, distinguishing it from other similar compounds. This structural feature enhances its binding affinity to specific molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
2-[acetyl(naphthalen-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C15H15NO3/c1-10(15(18)19)16(11(2)17)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
QKWRJUOQPQWTEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


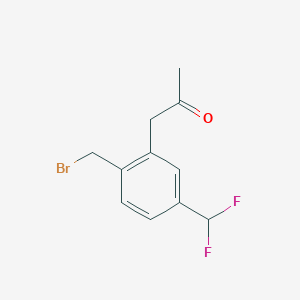

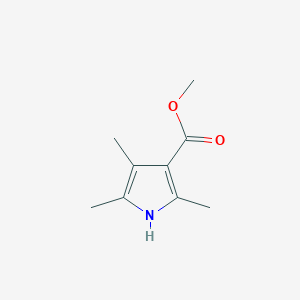

![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
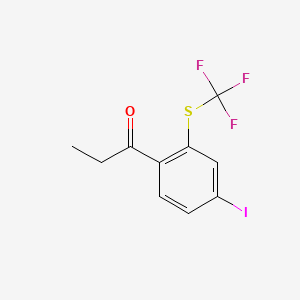
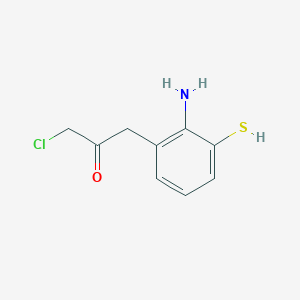
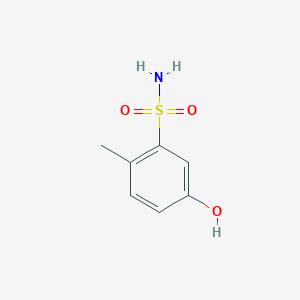
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
